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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylguanidine carbonate. Due to the limited availability of publicly accessible, specific
experimental spectra for this compound, this document outlines the expected spectroscopic
characteristics based on its chemical structure, supported by general principles of NMR, IR,
and MS spectroscopy. Detailed experimental protocols for acquiring such data are also
provided to guide researchers in their own analytical work.

Compound Overview

e Compound Name: 1-Phenylguanidine carbonate
e CAS Number: 14018-90-7

e Molecular Formula: CsH11N3Os (for the 1:1 salt)

e Molecular Weight: 197.19 g/mol (for the 1:1 salt)

e Structure:

(Note: 1-Phenylguanidine carbonate is a salt and can exist in different stoichiometric ratios,
most commonly as a 2:1 salt of phenylguanidinium to carbonate.)
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Spectroscopic Data

While specific, verified spectral data for 1-Phenylguanidine carbonate is not readily available

in public databases, the following tables summarize the expected signals based on the known

structure and general spectroscopic principles. These tables are intended to serve as a

reference for the analysis of experimentally obtained spectra.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift ()

Multiplicity Number of Protons  Assignment
ppm
_ Aromatic protons
~72-75 Multiplet 5H
(CeHbs)
NH and NHz protons
] of the guanidinium

Broad singlet 5H ]

group and potentially

water

Table 2: Predicted 3C NMR Data

Chemical Shift (6) ppm Assignment

~ 160 - 165 Guanidinium carbon (C=N)

~160- 170 Carbonate carbon (CO327)

~135-140 Aromatic C1 (ipso-carbon attached to NH)
~128-130 Aromatic C3/C5 (meta-carbons)

~120- 125 Aromatic C4 (para-carbon)

~118 - 122 Aromatic C2/C6 (ortho-carbons)

2.2. Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

N-H stretching vibrations

3400 - 3100 Strong, Broad o
(guanidinium NH and NHz2)
~ 3050 Medium Aromatic C-H stretching
C=N stretching of the
~ 1660 Strong o
guanidinium group
~ 1600, ~1480 Medium-Strong Aromatic C=C stretching
C-O stretching of the
~ 1440 Strong .
carbonate ion
) Out-of-plane C-H bending
880 - 800 Medium-Strong _
(aromatic)
2.3. Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/z lon
136.087 [C7H10Ns]* (protonated 1-phenylguanidine)

[2(C7H9N3) + H]* (protonated dimer of 1-
phenylguanidine)

271.167

Note: In Electrospray lonization Mass Spectrometry (ESI-MS), the carbonate salt would likely
dissociate, and the primary observed ion would be the protonated form of 1-phenylguanidine.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
solid organic compound like 1-Phenylguanidine carbonate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:
o Weigh approximately 5-10 mg of 1-Phenylguanidine carbonate.

o Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-de or
D20). The choice of solvent is crucial for solubility and to avoid interfering signals.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Acquisition:

o

Insert the sample into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[e]

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

Following *H NMR acquisition, switch the probe to the 13C channel.

[¢]

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

[¢]

Set an appropriate number of scans, which will be significantly higher than for *H NMR
due to the low natural abundance of 13C.

[¢]

A relaxation delay (e.g., 1-2 seconds) should be used.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum and perform baseline correction.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b082822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 1-Phenylguanidine carbonate with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Place the mixture into a pellet die.

o Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
e Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The background spectrum is automatically subtracted from the sample spectrum to yield
the final IR spectrum.

3.3. Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI)
source.

e Sample Preparation:
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o Prepare a stock solution of 1-Phenylguanidine carbonate in a suitable solvent (e.g.,
methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent.

o If necessary, add a small amount of formic acid (0.1%) to the final solution to promote
protonation.

e Acquisition:

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography system.

o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500
Da).

» Data Processing:

o The acquired data is processed to generate a mass spectrum showing the relative
abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like 1-Phenylguanidine carbonate.
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Spectroscopic Analysis Workflow for 1-Phenylguanidine Carbonate
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Caption: Workflow for the spectroscopic characterization of 1-Phenylguanidine carbonate.

« To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of 1-Phenylguanidine Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082822#spectroscopic-data-of-1-phenylguanidine-
carbonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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